5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a chloro group and a dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form the intermediate 2-chloro-1-(2-benzoylphenyl)ethanone. This intermediate is then reacted with 3,4-dimethylphenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazole derivatives .
Scientific Research Applications
5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
- 5-chloro-2-(3,4-dimethylphenoxy)aniline
Uniqueness
5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chloro and dimethylphenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-3-5-13(7-11(10)2)20-9-16-18-14-6-4-12(17)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
HYZGCTXHVONQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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